9,10-Dihydroxyanthracene-1-sulfonic acid is an organic compound with the molecular formula . It belongs to the class of anthracene derivatives, characterized by the presence of two hydroxyl groups at the 9 and 10 positions and a sulfonic acid group at the 1 position. This compound is notable for its solubility in alkaline solutions, making it a soluble anthraquinone derivative, which has various applications in scientific research and industrial processes.
The compound can be derived from anthracene through specific synthetic pathways. Its structure and properties have been extensively studied in both academic and industrial settings, highlighting its significance in organic chemistry and material science.
9,10-Dihydroxyanthracene-1-sulfonic acid is classified as an anthraquinone derivative. Anthraquinones are important due to their roles as dyes, catalysts, and intermediates in organic synthesis. This particular compound is recognized for its redox properties and potential applications in various chemical reactions .
The synthesis of 9,10-dihydroxyanthracene-1-sulfonic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and concentration of reagents to ensure high yields and purity of the final product. Common reagents include sulfuric acid for sulfonation and various oxidizing agents for the oxidation step.
The molecular structure of 9,10-dihydroxyanthracene-1-sulfonic acid features:
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2O)S(=O)(=O)O)O
.9,10-Dihydroxyanthracene-1-sulfonic acid can participate in various chemical reactions:
The choice of reagents and conditions is critical for achieving desired reaction outcomes:
The mechanism of action for 9,10-dihydroxyanthracene-1-sulfonic acid primarily involves its ability to undergo redox reactions. As both an oxidizing and reducing agent, it can interact with various biochemical pathways. This flexibility allows it to affect enzyme activity and other cellular components through electron transfer processes .
Relevant data regarding melting points or boiling points are specific to experimental conditions but are generally consistent across studies .
9,10-Dihydroxyanthracene-1-sulfonic acid has several scientific uses:
Additionally, it has applications in materials science as a component in polymers and other advanced materials .
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0